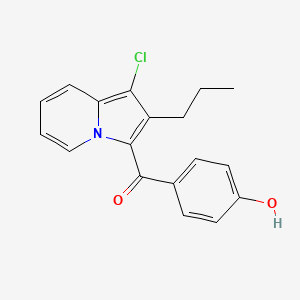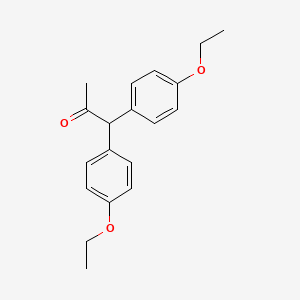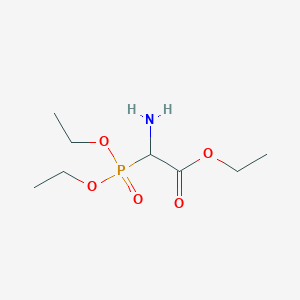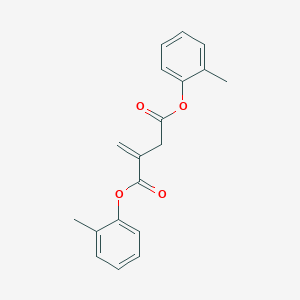
Bis(2-methylphenyl) 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylphenyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes aromatic rings and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl) 2-methylidenebutanedioate typically involves esterification reactions. One common method is the reaction of 2-methylphenol with 2-methylidenebutanedioic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylphenyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Bis(2-methylphenyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(2-methylphenyl) 2-methylidenebutanedioate involves its interaction with molecular targets through its ester and aromatic functionalities. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methylphenyl) hydrogen phosphate
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
Bis(2-methylphenyl) 2-methylidenebutanedioate is unique due to its specific ester linkage and the presence of both aromatic and aliphatic components
Propriétés
Numéro CAS |
77125-43-0 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
bis(2-methylphenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C19H18O4/c1-13-8-4-6-10-16(13)22-18(20)12-15(3)19(21)23-17-11-7-5-9-14(17)2/h4-11H,3,12H2,1-2H3 |
Clé InChI |
UQMABOCWBSBUSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(=O)CC(=C)C(=O)OC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



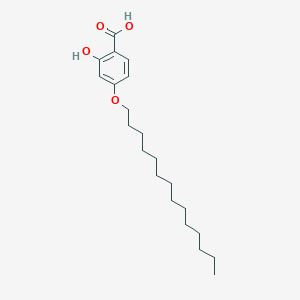

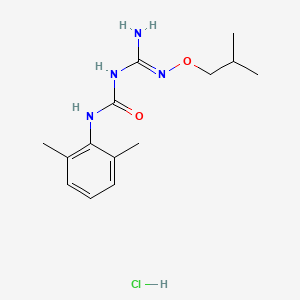


![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
